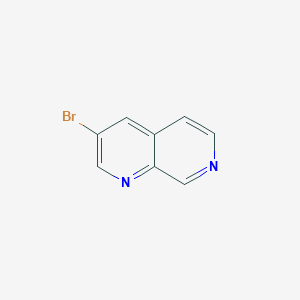

3-Bromo-1,7-naphthyridine

説明

Overview of Naphthyridine Isomers and their Academic Research Relevance

Naphthyridines exist as six distinct positional isomers, each defined by the relative positions of the two nitrogen atoms within the bicyclic framework. mdpi.comnih.gov These isomers are 1,5-naphthyridine (B1222797), 1,6-naphthyridine, 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine. The isomeric form significantly influences the electronic properties, reactivity, and biological activity of the resulting derivatives.

The broad spectrum of pharmacological activities associated with naphthyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, has made them a promising subject of scientific investigation for therapeutic applications. mdpi.comnih.govnih.gov For instance, the 1,8-naphthyridine core is the basic structure of nalidixic acid, an antibacterial agent that was the first of its kind to be introduced into clinical practice. mdpi.comnih.govresearchgate.net The academic interest in naphthyridines is also driven by their utility in the development of novel materials and as ligands in coordination chemistry. researchgate.netresearchgate.net Researchers have explored various synthetic strategies and reactions for each isomer, such as selective hydrogenation, which can be controlled to reduce one of the two pyridine (B92270) rings based on the choice of catalyst. acs.org

| Isomer | Systematic Name |

|---|---|

| 1,5-Naphthyridine | acs.orgsigmaaldrich.comNaphthyridine |

| 1,6-Naphthyridine | researchgate.netacs.orgNaphthyridine |

| 1,7-Naphthyridine | acs.orgchemicalbook.comNaphthyridine |

| 1,8-Naphthyridine | acs.orglookchem.comNaphthyridine |

| 2,6-Naphthyridine | mdpi.comresearchgate.netNaphthyridine |

| 2,7-Naphthyridine | mdpi.comchemicalbook.comNaphthyridine |

Fundamental Importance of the 1,7-Naphthyridine Core in Chemical Research

Among the six isomers, the 1,7-naphthyridine scaffold has garnered significant attention in recent years. Its derivatives have shown potential as selective inhibitors of Tumor Progression Locus-2 (Tpl2) kinase, a target for treating inflammatory diseases like rheumatoid arthritis. sphinxsai.com Furthermore, compounds containing the 1,7-naphthyridine core have demonstrated antiparasitic and potential antitumor activities. sphinxsai.com

The reactivity of the 1,7-naphthyridine system has been a subject of fundamental chemical research. Studies on the amination of 1,7-naphthyridine with potassium amide have revealed that the site of nucleophilic attack is temperature-dependent. wur.nl At lower temperatures, addition occurs at positions C-2 and C-8, which is charge-controlled. wur.nl As the temperature is raised, the reaction becomes thermodynamically controlled, with addition favoring only the C-8 position. wur.nl Synthetic methodologies, such as the Friedländer condensation, have been successfully employed to construct the 1,7-naphthyridine framework. researchgate.net

Research Rationale for Investigating 3-Bromo-1,7-Naphthyridine as a Key Chemical Entity

The introduction of a bromine atom at the 3-position of the 1,7-naphthyridine ring system creates a highly valuable and versatile chemical intermediate. The rationale for the focused investigation of this compound stems from the reactivity of the carbon-bromine bond. This bond provides a key site for further molecular elaboration through a variety of chemical transformations.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBCABHRRHTJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1,7 Naphthyridine and Its Precursors

Classical and Contemporary Approaches to the 1,7-Naphthyridine (B1217170) Skeleton

The synthesis of the 1,7-naphthyridine ring system, an isomer of diazanaphthalene, has been approached through various classical and modern organic chemistry reactions. These methods often adapt well-established quinoline (B57606) and isoquinoline (B145761) syntheses to pyridine-based precursors.

Intramolecular cyclization is a cornerstone of 1,7-naphthyridine synthesis. One notable approach is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group with a compound possessing an active methylene (B1212753) group. For instance, the reaction of 3-amino-4-formylpyridine with a ketone or aldehyde can yield a substituted 1,7-naphthyridine.

Another classical method, the Skraup reaction, which typically synthesizes quinolines from anilines and glycerol, is less straightforward for 1,7-naphthyridines. Direct cyclization of 3-aminopyridine (B143674) tends to favor the formation of the 1,5-naphthyridine (B1222797) isomer due to the electronic properties of the pyridine (B92270) ring. However, by using a substituted precursor such as 3-aminopyridin-2(1H)-one, the reaction can be directed to form a 1,7-naphthyridin-8(7H)-one, which can then be further modified to the parent heterocycle.

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic scaffolds like 1,7-naphthyridine. These protocols often begin with condensation reactions to build a key intermediate that subsequently cyclizes.

A common strategy involves the condensation of a 3-aminopyridine derivative, an aldehyde, and an active methylene compound. For example, a three-component reaction can form dihydro-2,7-naphthyridine-1-ones, which can be oxidized to the corresponding naphthyridones. acs.org These reactions offer significant advantages in terms of atom economy and operational simplicity, allowing for the rapid generation of diverse analogs.

Modern synthetic chemistry has increasingly utilized transition-metal catalysis, particularly palladium-mediated reactions, to construct heterocyclic rings. For the 1,7-naphthyridine skeleton, these strategies often involve intramolecular C-C or C-N bond formation to close the second ring onto a pre-existing pyridine core.

One such approach is the Heck reaction, where a vinyl group is coupled to a halogenated pyridine precursor. The resulting styryl-like intermediate can then undergo an intramolecular cyclization to form the naphthyridine ring. For example, a 2-bromo-3-aminopyridine can be coupled with an acrylate, followed by cyclization to yield a 1,5-naphthyridinone derivative, a strategy that can be adapted for other isomers. nih.gov While not as commonly cited for the 1,7-isomer, these palladium-catalyzed methods provide a versatile route for ring closure under relatively mild conditions.

Direct Bromination and Halogenation Techniques for 1,7-Naphthyridines

Once the 1,7-naphthyridine skeleton is synthesized, the next crucial step is the introduction of the bromine atom. This can be achieved through direct electrophilic halogenation or by the chemical transformation of a pre-existing functional group.

Direct electrophilic aromatic bromination of the 1,7-naphthyridine ring presents a regioselectivity challenge due to the presence of two deactivating nitrogen atoms. The electron density of the ring is significantly reduced, making it less susceptible to electrophilic attack than benzene. However, positions beta to the nitrogen atoms (C-3 and C-6) are generally more reactive towards electrophiles than the alpha positions.

Common brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an acidic medium are typically employed. mdpi.comorganic-chemistry.org The reaction conditions must be carefully controlled to achieve monobromination and to favor substitution at the C-3 position. The precise outcome is highly dependent on the solvent, temperature, and the presence of any activating or deactivating groups already on the ring system. For instance, the use of NBS in a solvent like hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of various heterocycles. organic-chemistry.org

Table 1: Comparison of Bromination Reagents

| Reagent | Typical Conditions | Selectivity Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a radical initiator or acid catalyst | Generally provides good regioselectivity for the more electron-rich positions. Can be tuned by reaction conditions. |

| Bromine (Br₂) / Acetic Acid | Acetic acid as solvent | A classic method, though can sometimes lead to over-bromination or require harsh conditions. |

| Tetrabutylammonium tribromide | Dichloromethane or similar solvent | A milder source of bromine, often used for substrates sensitive to strongly acidic conditions. |

An alternative and often more regioselective route to 3-Bromo-1,7-naphthyridine is through the transformation of a functional group already located at the C-3 position.

One of the most reliable methods is the Sandmeyer reaction . wikipedia.orgnih.gov This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Therefore, the synthesis of 1,7-naphthyridin-3-amine (B1590691) serves as a key step towards accessing the 3-bromo derivative. medchemexpress.com The diazotization is carried out in a strong acid with sodium nitrite, followed by treatment with CuBr to yield this compound. masterorganicchemistry.com This multi-step approach offers excellent control over the position of bromination.

Another potential, though less common, method involves the conversion of a hydroxyl group. If 1,7-naphthyridin-3-ol (or its tautomeric keto form, a naphthyridinone) is available, it can be treated with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a bromine atom.

Green Chemistry and Advanced Synthetic Protocols

In line with the principles of green chemistry, recent efforts in the synthesis of brominated 1,7-naphthyridines have focused on the use of safer reagents, minimizing waste, and employing energy-efficient techniques. These approaches aim to provide more sustainable alternatives to traditional synthetic methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. scielo.org.mx This technology is particularly advantageous for the synthesis of heterocyclic compounds like naphthyridines. While specific literature detailing the direct microwave-assisted synthesis of this compound is not abundant, the principles have been successfully applied to the synthesis of related brominated naphthyridine isomers and other nitrogen-containing heterocycles. mdpi.comresearchgate.net

For instance, microwave irradiation has been effectively used in the synthesis of α-halocarbonyl compounds using N-bromosuccinimide (NBS) as a bromine source, a reaction that can be a precursor step or a model for the halogenation of heterocyclic systems. researchgate.net The key advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. scielo.org.mx The application of microwave energy can also facilitate reactions that are sluggish or require harsh conditions under conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocyclic Bromination

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 5-30 minutes |

| Yield | Moderate to Good | Good to Excellent (e.g., up to 90%) |

| Energy Consumption | High | Low |

| By-product Formation | Can be significant | Often reduced |

This table illustrates the general advantages of microwave-assisted synthesis observed in related heterocyclic bromination reactions. mdpi.comresearchgate.net

Environmentally benign synthetic routes focus on reducing the use of hazardous substances and minimizing waste. In the context of producing brominated 1,7-naphthyridines, this involves exploring safer brominating agents and greener reaction conditions. Traditional bromination methods often employ molecular bromine, which is highly toxic and corrosive. Green chemistry alternatives focus on reagents that are easier to handle and have a lower environmental impact.

Some greener brominating agents and methods that can be applied to the synthesis of brominated naphthyridines include:

N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is a versatile reagent for the bromination of a wide range of organic compounds. organic-chemistry.org

Ammonium Bromide with an Oxidant: This system, using an oxidant like Oxone in solvents such as methanol (B129727) or water, provides an in-situ generation of the brominating species, avoiding the direct use of bromine. organic-chemistry.org

Catalyst-Free Conditions: The development of reactions that proceed efficiently without a catalyst is a key goal of green chemistry. Some multicomponent domino reactions for the synthesis of naphthyridine derivatives have been achieved under catalyst-free conditions in environmentally friendly solvents like ethanol. rsc.org

Aqueous Media: Performing reactions in water as a solvent is highly desirable from a green chemistry perspective. Methods for the regioselective bromination of aromatic compounds using N-bromosuccinimide have been successfully developed under aqueous conditions. organic-chemistry.org

These approaches, while not always documented specifically for this compound, represent the forefront of green chemistry in heterocyclic synthesis and provide a framework for developing more sustainable routes to this compound. rsc.org

Synthesis of Specific Brominated 1,7-Naphthyridine Intermediates (e.g., from 2-Cyano-3-pyridylacetonitrile)

While the direct synthesis of this compound is a primary goal, the synthesis of its isomers and related intermediates provides valuable insights into the chemistry of the 1,7-naphthyridine ring system. A notable example is the synthesis of 8-bromo-1,7-naphthyridin-6-amine (B1278728), which starts from the precursor 2-cyano-3-pyridylacetonitrile. This synthetic route highlights the construction of the bicyclic naphthyridine core and the introduction of a bromine substituent.

The synthesis of 8-bromo-1,7-naphthyridin-6-amine has been reported, and this compound is a valuable intermediate for further functionalization.

Table 2: Key Data for 8-bromo-1,7-naphthyridin-6-amine

| Property | Value |

| Chemical Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 5912-35-6 |

Data sourced from chemical supplier information. ascendexllc.com

This synthetic pathway underscores a common strategy in heterocyclic chemistry where a substituted pyridine derivative undergoes cyclization to form the fused naphthyridine ring system. The specific placement of the bromine atom at the 8-position is dictated by the starting materials and reaction conditions. Further chemical transformations could potentially be employed to introduce a bromine atom at the 3-position or to convert the 8-bromo isomer into other derivatives.

Reactivity and Derivatization Strategies for 3 Bromo 1,7 Naphthyridine

Reactivity Profile of the Halogen Substituent

The bromine atom at the C3 position of the 1,7-naphthyridine (B1217170) core is the primary site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the naphthyridine ring system, which contains two electron-withdrawing nitrogen atoms. This electronic property makes the carbon atom attached to the bromine susceptible to both nucleophilic attack and oxidative addition by transition metal catalysts.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic systems. wikipedia.orgbyjus.com In the case of 3-Bromo-1,7-naphthyridine, the two nitrogen atoms withdraw electron density from the ring system, making it electrophilic and thus activating it for attack by nucleophiles. thieme-connect.de The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov Aromaticity is subsequently restored by the expulsion of the bromide leaving group.

The positions ortho and para to the ring nitrogen atoms are particularly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org In this compound, the C3 position is ortho to the N7 atom, rendering it susceptible to SNAr reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromine atom, providing a direct route to a diverse range of substituted 1,7-naphthyridines. For instance, reactions with various amines in the presence of a base can yield 3-amino-1,7-naphthyridine derivatives, which are important pharmacophores. mdpi.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

| Reactant | Nucleophile | Conditions | Product |

| This compound | Primary/Secondary Amine | Cs₂CO₃, 110 °C | 3-Amino-1,7-naphthyridine derivative |

| This compound | Sodium Methoxide | DMSO, Heat | 3-Methoxy-1,7-naphthyridine |

Note: Conditions are generalized based on reactions with similar brominated naphthyridine isomers.

The nature of the halogen substituent significantly influences the reactivity of halonaphthyridines in different reaction types. The reactivity trends vary depending on whether the reaction is a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling.

In Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. youtube.commasterorganicchemistry.com This step is facilitated by a more electronegative halogen, which creates a stronger dipole and renders the carbon atom more electrophilic. Consequently, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions, where the C-X bond strength is the dominant factor.

In contrast, for Transition Metal-Catalyzed Cross-Coupling Reactions , the key initial step is the oxidative addition of the halo-heterocycle to the metal center (e.g., Palladium(0)). This step involves the cleavage of the carbon-halogen bond. The rate of this step is dependent on the C-X bond energy, with weaker bonds leading to faster reactions. youtube.com Therefore, the general reactivity order for halogens in these couplings is I > Br > OTf (triflate) > Cl. nih.govtcichemicals.com This predictable reactivity allows for selective cross-coupling reactions on poly-halogenated substrates by carefully choosing the reaction conditions.

Table 2: General Reactivity Trends of Halogens in Naphthyridines

| Reaction Type | Reactivity Order | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Rate is governed by nucleophilic attack, which is favored by the higher electronegativity of the halogen. |

| Transition Metal-Catalyzed Cross-Coupling | I > Br > OTf > Cl | Rate is governed by oxidative addition, which is favored by weaker C-X bond strength. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize this compound. wikipedia.orgorganic-chemistry.org The bromine atom at the C3 position serves as an excellent handle for these transformations.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile and widely used cross-coupling methods. tcichemicals.comnih.gov For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable ligand (e.g., a phosphine like PPh₃ or SPhos). nih.govresearchgate.net The choice of solvent, base, and ligand is crucial for achieving high yields and preventing side reactions. The resulting 3-aryl-1,7-naphthyridines are prevalent scaffolds in drug discovery.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-Aryl-1,7-naphthyridine |

| Potassium aryltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 3-Aryl-1,7-naphthyridine |

| Alkenylboronic ester | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 3-Alkenyl-1,7-naphthyridine |

Note: Conditions are based on established protocols for similar heteroaryl bromides. nih.govresearchgate.net

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.orglibretexts.org This method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. organic-chemistry.orgnih.gov this compound can be coupled with various aryl-, heteroaryl-, vinyl-, and alkynylstannanes to generate complex molecular architectures. A significant drawback, however, is the toxicity of the tin reagents and byproducts. wikipedia.org

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for reactions to proceed under milder conditions. thermofisher.com This reaction is highly effective for forming C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds, making it a powerful tool for introducing diverse substituents onto the 1,7-naphthyridine core. wikipedia.org

Table 4: Overview of Stille and Negishi Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Features & Applications |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Tolerates many functional groups; used for complex syntheses. |

| Negishi Coupling | R-ZnX | Pd(dppf)Cl₂ or Ni(acac)₂ | High reactivity; mild conditions; couples sp², sp³, and sp carbons. |

The Heck reaction is a palladium-catalyzed method for forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org This reaction is instrumental for the vinylation or arylation of olefins. beilstein-journals.org For substrates like this compound, the Heck reaction provides a direct route to 3-alkenyl-1,7-naphthyridines. The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine or a carbonate), and a phosphine ligand. organic-chemistry.org The products of these reactions, substituted styrenes and cinnamates, are valuable intermediates in organic synthesis. Intramolecular versions of the Heck reaction are also highly effective for constructing fused ring systems. mdpi.comlibretexts.org

Table 5: Representative Heck Reaction with a Brominated Heterocycle

| Substrate | Alkene Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| This compound | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Triethylamine (Et₃N) | DMF or Acetonitrile | 3-Naphthyridinyl-acrylate ester |

| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 3-Styryl-1,7-naphthyridine |

Note: Conditions are generalized based on standard Heck reaction protocols for heteroaryl bromides.

Functional Group Transformations of this compound Derivatives

The bromine substituent on the 1,7-naphthyridine ring is a key functional group that can be either retained, transformed, or displaced to introduce new functionalities. The reactivity of the naphthyridine core itself also allows for transformations such as oxidation and reduction.

Selective Oxidation and Reduction Pathways

While specific research on the selective oxidation and reduction of this compound is not extensively documented, the general reactivity of naphthyridine systems allows for logical inferences. The nitrogen atoms in the naphthyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides. These N-oxides can, in turn, modify the reactivity of the ring system, facilitating nucleophilic substitution reactions.

Reduction of the naphthyridine core can also be achieved. For instance, selective reduction of a related naphthyridine derivative bearing a methyl ester was accomplished using diisobutylaluminium hydride (DIBAL-H), yielding the corresponding alcohol. This suggests that similar reductions could be applied to derivatives of this compound bearing reducible functional groups, provided the reaction conditions are controlled to avoid undesired reactions with the bromine atom or the naphthyridine ring itself.

Amination and Other Nitrogen-Containing Functionalizations

The introduction of amino groups and other nitrogen-containing functionalities is a crucial transformation in medicinal chemistry. While direct amination studies on this compound are limited, research on closely related bromo-naphthyridine isomers provides significant insight into potential reaction pathways.

One of the primary mechanisms for the amination of halonaphthyridines is through the formation of a highly reactive didehydro-naphthyridine intermediate (a naphthyridyne). For example, the reaction of 3-bromo- and 4-bromo-1,8-naphthyridine with potassium amide (KNH₂) in liquid ammonia yields a mixture of 3-amino- and 4-amino-1,8-naphthyridine. This outcome is explained by the formation of a 3,4-didehydro-1,8-naphthyridine intermediate, to which the amide ion can add at either the C-3 or C-4 position. It has been noted that the addition ratio of the amide ion to the didehydro bond in 3,4-didehydro-1,7-naphthyridine is nearly identical to that observed in the 1,6- and 1,8-naphthyridine (B1210474) systems. This strongly suggests that the amination of this compound with strong bases like KNH₂ would likely proceed through a similar SN(EA) mechanism involving a 3,4-didehydro-1,7-naphthyridine intermediate, leading to a mixture of 3-amino- and 4-amino-1,7-naphthyridines.

Beyond direct amination, the bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions with various nitrogen nucleophiles, especially if the ring is activated by electron-withdrawing groups or N-oxidation.

Regioselective Metalation and Lithiation Studies

Directed metalation and halogen-metal exchange are powerful strategies for the regioselective functionalization of heterocyclic scaffolds, allowing for the introduction of a wide range of electrophiles.

Direct Ring Metalation of Brominated Naphthyridine Scaffolds

Direct deprotonation (metalation) of aromatic rings is often guided by the inherent acidity of certain protons or by directing groups. In heterocyclic systems like naphthyridines, protons adjacent to the nitrogen atoms are generally more acidic. However, achieving high regioselectivity can be challenging.

Studies on the closely related 4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine scaffold have demonstrated that highly regioselective metalation is possible. d-nb.infonih.gov Using a bulky, non-nucleophilic base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), deprotonation occurs specifically at the C-5 position, which is adjacent to a ring nitrogen and ortho to the benzo-fusion. d-nb.infonih.gov This regioselectivity is achieved despite the presence of the bromine atom at C-4. The resulting magnesiated intermediate can then be trapped with various electrophiles to yield a diverse range of 5-substituted products. d-nb.infonih.gov

While this compound lacks the fused benzene ring, this research suggests that a similar strategy could be applied. The most acidic protons on the 1,7-naphthyridine ring are expected to be at C-2 and C-8, adjacent to the nitrogen atoms. A bulky metalating agent could potentially deprotonate the ring regioselectively, with the bromine at C-3 influencing the site of metalation either sterically or electronically. Subsequent reaction with an electrophile would then yield a di-substituted 1,7-naphthyridine.

Table 1: Examples of Electrophiles Used in the Functionalization of Metalated 4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine d-nb.infonih.gov

| Electrophile | Product Type | Example Yield |

|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Secondary Alcohols | 50-66% |

| Iodine (I₂) | Iodinated Derivatives | 72% |

| N,N-Dimethylformamide (DMF) | Aldehydes | 51% |

| Allyl Bromide | Allylated Derivatives | 45% |

Halogen-Metal Exchange Reactions and their Synthetic Utility

Halogen-metal exchange is a powerful and widely used method for converting aryl halides into organometallic reagents. wikipedia.org This reaction is typically very fast, often occurring at low temperatures, and is particularly effective for bromo- and iodo-arenes. wikipedia.org The resulting organometallic species can then be reacted with a wide variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

For this compound, a halogen-lithium exchange could be readily achieved by treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This would generate the 3-lithio-1,7-naphthyridine intermediate. A potential challenge with alkyllithium reagents is competitive nucleophilic addition to the electron-deficient naphthyridine ring. However, the exchange reaction is often faster than addition, especially at low temperatures. wikipedia.org

An alternative and often more selective method involves using magnesium-based reagents for a bromine-magnesium exchange. Reagents like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex (i-PrMgCl·LiCl) are highly effective for this transformation and are often more compatible with sensitive functional groups than organolithium reagents. mdpi.com A combination of i-PrMgCl and n-BuLi has also been developed as a practical protocol for bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. mdpi.com

Once the organometallic intermediate (lithium or magnesium) is formed at the C-3 position, its synthetic utility is vast. It can be quenched with numerous electrophiles to install a wide variety of substituents.

Table 2: Potential Functionalizations of 3-Metallo-1,7-Naphthyridine via Halogen-Metal Exchange

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Aldehydes/Ketones | RCHO / RC(O)R' | Hydroxyalkyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Isocyanates | RNCO | Amide |

| Alkyl Halides | R-X | Alkyl |

| Borates | B(OR)₃ | Boronic Acid/Ester |

| Disulfides | RSSR | Thioether |

The boronic acid or ester derivatives formed from quenching with borates are particularly valuable as they can be used in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form C-C bonds with aryl or vinyl halides. This two-step sequence of halogen-metal exchange followed by cross-coupling allows for the construction of complex molecular architectures based on the 1,7-naphthyridine core.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Bromo-1,7-naphthyridine, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its aromatic and heteroaromatic nature.

Key expected vibrational modes include C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the naphthyridine ring system would likely produce a series of complex bands in the 1600-1400 cm⁻¹ region. Furthermore, the C-Br stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The precise positions of these bands provide a unique fingerprint for the molecule, confirming the presence of the core naphthyridine structure and the bromo substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons (¹H-NMR) and carbon atoms (¹³C-NMR).

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound would provide crucial information about the number, environment, and coupling of the hydrogen atoms on the naphthyridine core. The aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) would allow for the unambiguous assignment of each proton to its position on the bicyclic system. The coupling constants (J-values) between adjacent protons would further elucidate the connectivity within the rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Complementing the ¹H-NMR data, the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum would display distinct signals for each of the eight carbon atoms of the naphthyridine skeleton. The carbon atoms directly bonded to the electronegative nitrogen and bromine atoms would be expected to show significant downfield shifts. Aromatic and heteroaromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom bearing the bromine substituent (C-3) would exhibit a characteristic chemical shift influenced by the halogen's inductive effect.

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. Using a soft ionization technique such as Electrospray Ionization (ESI-MS), the molecular ion peak ([M+H]⁺) of this compound would be observed, confirming its molecular weight.

The presence of a bromine atom would be readily identifiable due to its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of fragments, such as the bromine atom or HCN, further corroborating the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of its conjugated system. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The naphthyridine ring system, being an extended aromatic and conjugated system, would give rise to characteristic absorption maxima (λ_max). The position and intensity of these bands are sensitive to the solvent polarity and provide insights into the electronic structure of the molecule.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine would be compared with the theoretical values calculated from its empirical formula, C₈H₅BrN₂. A close correlation between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and elemental composition.

Computational Chemistry and Theoretical Studies on 3 Bromo 1,7 Naphthyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-1,7-naphthyridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable geometric configuration of the molecule. This process, known as geometry optimization, seeks to find the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and the two nitrogen atoms within the naphthyridine core significantly influences the electronic distribution and, consequently, the molecular geometry. The electron-withdrawing nature of the bromine and nitrogen atoms can lead to slight alterations in the bond lengths of the aromatic rings compared to the parent naphthyridine molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C3-Br | 1.90 Å |

| N1-C2 | 1.33 Å | |

| C2-C3 | 1.41 Å | |

| N7-C6 | 1.34 Å | |

| N7-C8 | 1.38 Å | |

| Bond Angle | C2-C3-Br | 119.5° |

| C4-C3-Br | 120.0° | |

| C2-N1-C8a | 117.5° | |

| C6-N7-C8 | 118.0° |

Note: These values are representative and would be precisely determined from specific DFT calculations.

Quantum Mechanical Analysis of Molecular Orbitals and Energy Gaps

The electronic properties of this compound are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed over the π-system of the naphthyridine rings, while the LUMO is also anticipated to be a π* orbital. The presence of the electronegative bromine and nitrogen atoms can lower the energies of both the HOMO and LUMO compared to the unsubstituted naphthyridine.

Table 2: Calculated Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

Note: These are illustrative energy values subject to the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions. It provides a localized, Lewis-like description of the electronic structure, allowing for the quantification of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | 5.2 |

| LP(1) N7 | π*(C6-C5) | 4.8 |

| LP(1) N7 | π*(C8-C8a) | 6.1 |

| π(C5-C6) | π*(C4a-C8a) | 20.5 |

Note: E(2) is the stabilization energy associated with the delocalization from the donor to the acceptor orbital. These are representative values.

Molecular Electrostatic Potential (MEP) Mapping and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red regions correspond to negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) around the nitrogen atoms due to their lone pairs of electrons. The regions around the hydrogen atoms would exhibit a positive potential (blue). The bromine atom, being electronegative, would also be surrounded by a region of negative potential, although this can be influenced by the "sigma-hole" effect, which can create a region of positive potential on the outermost portion of the bromine atom along the C-Br bond axis.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 4: Global Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.40 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 |

Note: These values are calculated based on the illustrative HOMO and LUMO energies from Table 2.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, theoretical investigations could explore various reaction pathways.

Prediction of Non-Linear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to its polarizability and hyperpolarizability when subjected to a strong electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. For this compound, the presence of the π-conjugated system and the asymmetry introduced by the bromine substituent and the nitrogen atoms could lead to a non-zero first hyperpolarizability. The magnitude of β is influenced by factors such as the extent of π-conjugation, intramolecular charge transfer, and the presence of electron-donating and electron-withdrawing groups. Theoretical calculations can help in understanding the structure-property relationships and in the design of novel naphthyridine-based materials with enhanced NLO properties.

Table 5: Calculated Non-Linear Optical Properties of this compound (Theoretical)

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 120 |

Note: These are illustrative values and are sensitive to the computational method employed. The values are given in atomic units (a.u.).

Research Frontiers and Advanced Applications of 3 Bromo 1,7 Naphthyridine Scaffolds

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The true synthetic power of 3-Bromo-1,7-naphthyridine lies in its utility as a substrate for modern cross-coupling reactions, particularly those catalyzed by palladium. The carbon-bromine bond at the electron-deficient 3-position is highly susceptible to oxidative addition, which is the initial step in many catalytic cycles. This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, transforming the simple bromo-substituted scaffold into more complex and functionalized molecules.

Key transformations for which this compound is an ideal precursor include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-naphthyridine with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is a robust method for introducing a wide variety of aryl and heteroaryl substituents, enabling the synthesis of biaryl compounds that are common structures in materials and pharmaceutical agents. nih.gov The coupling of 3-bromopyridine (B30812) derivatives is a well-established process, highlighting the feasibility of this reaction on the analogous 1,7-naphthyridine (B1217170) system. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromo-naphthyridine with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is fundamental in medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules. The ability to introduce diverse amine-containing groups provides a direct route to libraries of compounds for biological screening. chemspider.comnih.govacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-naphthyridine and a terminal alkyne. This introduces a linear alkyne linker, a valuable component for extending conjugation in electronic materials or for constructing rigid molecular scaffolds.

The strategic application of these reactions allows chemists to leverage this compound as a foundational component for building molecular complexity in a controlled and predictable manner.

Table 1: Potential Cross-Coupling Reactions Using this compound

| Reaction Name | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | C-C (Aryl, Alkyl) | Synthesis of biaryls, extension of conjugation. |

| Buchwald-Hartwig | Amine (R₂-NH) | C-N | Access to diverse aryl amines for medicinal chemistry. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Alkyne) | Introduction of rigid, linear linkers for materials. |

| Heck | Alkene | C-C (Alkene) | Formation of substituted alkenes. |

| Stille | Organotin Compound | C-C | Versatile C-C bond formation. |

Contributions to Advanced Materials Science Research

The unique electronic properties of the 1,7-naphthyridine core make it an attractive candidate for incorporation into advanced functional materials. The electron-deficient nature of the diazine system allows it to function as an electron acceptor or as a component in electron-transporting materials. The 3-bromo position is the critical starting point for the synthesis of these materials.

In the field of OLEDs, significant research focuses on developing new emitter and host materials with high efficiency and stability. rsc.org Many high-performance materials are based on a donor-acceptor (D-A) architecture to facilitate intramolecular charge transfer (ICT), which is crucial for processes like thermally activated delayed fluorescence (TADF). researchgate.net Naphthyridine isomers, particularly 1,8-naphthyridine (B1210474), have been successfully employed as the electron-accepting core in such D-A molecules, leading to efficient blue and green emitting OLEDs. rsc.orgrsc.org

Following this design principle, this compound serves as an excellent precursor for OLED materials. Through Suzuki or Buchwald-Hartwig coupling, various electron-donating groups (such as carbazole, phenothiazine, or acridine (B1665455) derivatives) can be attached at the 3-position. This synthetic strategy allows for the fine-tuning of the energy levels (HOMO/LUMO) of the resulting molecule, which in turn controls the emission color and efficiency of the final OLED device.

The performance of DSSCs relies heavily on the molecular engineering of the organic dye used as a sensitizer. nih.gov These dyes typically possess a D-π-A structure, where a donor, a π-conjugated bridge, and an acceptor work in concert to promote efficient light absorption and charge separation. While ruthenium complexes and porphyrins are common sensitizers, significant effort is dedicated to developing metal-free organic dyes. researchgate.net

The electron-deficient 1,7-naphthyridine nucleus can be incorporated into D-π-A dye structures as either the acceptor unit or as part of the π-bridge. This compound provides the synthetic entry point to build these complex dyes. For instance, an electron-donating group could be attached at a different position, with the 3-position being functionalized via coupling to a π-bridge and an anchoring group (like cyanoacrylic acid) that binds to the titanium dioxide electrode.

Fluorescent chemosensors are powerful tools for detecting specific metal ions in environmental and biological systems. The 1,8-naphthyridine scaffold has been widely explored for this purpose due to the two nitrogen atoms being positioned in a pincer-like (bidentate) arrangement, ideal for chelating metal ions. nih.gov This binding event alters the photophysical properties of an attached fluorophore, leading to a detectable change in fluorescence. researchgate.netntu.edu.tw

The 1,7-naphthyridine isomer presents a different geometric arrangement of its nitrogen atoms, which are not pre-organized for bidentate chelation in the same manner. This structural difference suggests that 1,7-naphthyridine-based sensors would exhibit different metal ion selectivity. This compound is a key starting material for creating such sensors. The bromo group can be replaced with a fluorophore unit, and the naphthyridine nitrogens can then act as the binding site. Alternatively, the naphthyridine core can serve as a rigid scaffold to hold other chelating groups introduced at the 3-position, leading to novel sensor architectures.

Applications in Ligand Chemistry and Coordination Compound Design

The geometry of nitrogen atoms within the naphthyridine ring system dictates its function as a ligand in coordination chemistry. The 1,8-isomer is exceptionally popular for its ability to act as a bidentate, dinucleating ligand, bridging two metal centers in close proximity. nih.govresearchgate.netrsc.org This has led to the development of numerous bimetallic complexes with applications in catalysis and small molecule activation. acs.orgacs.org

In contrast, the 1,7-naphthyridine isomer is not suited for this specific dinucleating role. It is more likely to act as a monodentate ligand, coordinating to a single metal center through one of its nitrogen atoms. However, its true value in modern ligand design comes from the functionalization possibilities offered by the 3-bromo position. Using cross-coupling chemistry, other donor groups (e.g., pyridines, phosphines, imidazoles) can be appended at the 3-position. This transforms the simple 1,7-naphthyridine into a more complex, potentially multidentate ligand with unique bite angles and electronic properties, enabling the synthesis of novel coordination compounds with tailored catalytic or physical properties.

Significance in Medicinal Chemistry Research and Scaffold Development

Naphthyridine isomers are considered "privileged scaffolds" in medicinal chemistry, as their derivatives have demonstrated a vast range of biological activities. tandfonline.comscilit.comnih.gov While the 1,8-naphthyridine core is famous for its presence in antibacterial agents like nalidixic acid, the 1,7-naphthyridine scaffold has also been identified as the basis for potent therapeutic agents. mdpi.com

A portfolio of novel 1,7-naphthyridine derivatives has been shown to possess strong anti-inflammatory, analgesic, cardiotonic, and anticholinergic effects. google.com Furthermore, naturally occurring compounds containing a 1,7-naphthyridine core have exhibited significant antiproliferative and cytotoxic activity against human colon and stomach cancer cell lines. mdpi.com

These findings underscore the therapeutic potential of the 1,7-naphthyridine framework. In this context, this compound is an indispensable tool for drug discovery. It allows medicinal chemists to rapidly synthesize large libraries of analogues by modifying the 3-position. By introducing a wide variety of substituents through the coupling reactions described previously, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties, accelerating the development of new drug candidates.

Table 2: Reported Biological Activities of 1,7-Naphthyridine Derivatives

| Biological Activity | Compound Type/Source | Reference |

|---|---|---|

| Anti-inflammatory | Synthetic 1,7-Naphthyridine Derivatives | google.com |

| Analgesic | Synthetic 1,7-Naphthyridine Derivatives | google.com |

| Cardiotonic | Synthetic 1,7-Naphthyridine Derivatives | google.com |

| Anticancer (Colon Cancer) | Bisleuconothine A (Natural Product) | mdpi.com |

| Anticancer (Stomach Cancer) | Benzo[f] nih.govgoogle.comnaphthyridine (Natural Product) | mdpi.com |

Design and Synthesis of Novel Naphthyridine Analogs for Biological Probes

The development of biological probes is crucial for visualizing and understanding complex biological processes. The this compound scaffold offers a robust platform for the design and synthesis of such probes, including fluorescent and Positron Emission Tomography (PET) imaging agents.

Fluorescent Probes: The design of fluorescent probes based on the 1,7-naphthyridine scaffold often involves the introduction of a fluorophore at the 3-position via cross-coupling reactions. The intrinsic fluorescence of the naphthyridine core can be modulated and enhanced by the attachment of various organic dyes. For instance, near-infrared fluorescent probes based on naphthyridine derivatives have been developed for mitochondrial nucleic acid imaging. rsc.org These probes exhibit an "off-on" fluorescence response upon binding to DNA and RNA, with emission wavelengths reaching the near-infrared region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org The synthesis of such probes would typically involve a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, between this compound and a suitable boronic acid or terminal alkyne derivative of a fluorescent dye.

PET Imaging Probes: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled probes. The this compound scaffold can be derivatized to create precursors for radiolabeling with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). The development of new PET imaging probes is a multidisciplinary process that includes target selection, synthesis, and radiolabeling. bohrium.com For example, a common strategy involves introducing a functional group amenable to radiofluorination, such as a nitro group or a leaving group for nucleophilic substitution, onto the 1,7-naphthyridine core. The bromo-substituent can be replaced with a radiolabeled group in the final step of the synthesis.

Synthetic Strategies for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent starting point for SAR exploration due to the versatility of the carbon-bromine bond in various chemical transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for generating diverse libraries of 1,7-naphthyridine analogs for SAR studies. nih.govnih.gov These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling a systematic investigation of the effects of steric, electronic, and hydrophobic properties on biological activity.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the this compound with various aryl, heteroaryl, or alkyl boronic acids or esters. nih.govrsc.org This allows for the introduction of a vast array of cyclic and acyclic moieties, which is crucial for probing interactions with biological targets. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of 3-amino-1,7-naphthyridine derivatives from this compound and various primary or secondary amines. wikipedia.orglibretexts.org This is particularly important as the amino group can act as a key hydrogen bond donor or acceptor in ligand-receptor interactions.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling this compound with terminal alkynes. The resulting alkynyl-naphthyridines can serve as key intermediates for further functionalization or as final compounds with unique linear geometries.

Heck Coupling: This reaction allows for the introduction of alkenyl substituents at the 3-position by reacting this compound with various alkenes.

By systematically applying these synthetic strategies, medicinal chemists can generate focused libraries of compounds around the 1,7-naphthyridine core. Subsequent biological evaluation of these libraries provides valuable SAR data, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. For example, the development of 6,8-disubstituted 1,7-naphthyridines as potent and selective phosphodiesterase type 4D inhibitors heavily relied on palladium-catalyzed cross-coupling reactions to establish their SAR. nih.gov

Below is an interactive data table summarizing the application of these synthetic strategies in the context of SAR studies.

| Synthetic Strategy | Bond Formed | Reactant with this compound | Key Advantage for SAR |

| Suzuki-Miyaura Coupling | C-C | Boronic acids/esters | Introduction of diverse aryl and alkyl groups |

| Buchwald-Hartwig Amination | C-N | Primary/secondary amines | Introduction of various amino functionalities |

| Sonogashira Coupling | C-C (triple bond) | Terminal alkynes | Creation of linear, rigid structures |

| Heck Coupling | C-C (double bond) | Alkenes | Introduction of alkenyl groups |

Emerging Research Areas and Future Perspectives for this compound Chemistry

The versatility of the this compound scaffold positions it at the forefront of several emerging research areas, with promising future applications in medicinal chemistry and chemical biology.

Targeting Novel Therapeutic Pathways: While naphthyridine derivatives have been extensively explored as kinase inhibitors and antibacterial agents, new therapeutic applications are continuously being discovered. frontiersin.orgnih.govnih.gov For instance, recent studies have investigated naphthyridine-derived compounds as potential inhibitors for Staphylococcus aureus CrtM, an enzyme involved in virulence factor production, highlighting a novel anti-infective strategy. frontiersin.org The ability to easily diversify the 3-position of the 1,7-naphthyridine core will be instrumental in developing potent and selective modulators for a wider range of biological targets, including those involved in neurodegenerative diseases and inflammatory disorders. tandfonline.com

Development of Covalent Probes and Inhibitors: The reactivity of the this compound scaffold can be harnessed to design covalent inhibitors. By incorporating a reactive "warhead" that can form a covalent bond with a specific amino acid residue in a target protein, researchers can achieve irreversible inhibition, which can offer advantages in terms of potency and duration of action.

Advancements in Catalysis and Synthesis: The continued development of more efficient and selective catalytic systems for cross-coupling reactions will further expand the synthetic utility of this compound. This includes the use of novel ligands and catalysts that can operate under milder conditions and tolerate an even broader range of functional groups. Such advancements will facilitate the synthesis of increasingly complex and diverse libraries of 1,7-naphthyridine derivatives for high-throughput screening and drug discovery.

Chemical Biology and Proteomics: The this compound scaffold can be utilized to create chemical probes for proteomics applications, such as activity-based protein profiling (ABPP). These probes can be designed to selectively label and identify specific classes of enzymes or proteins within complex biological systems, providing valuable insights into their function and regulation.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1,7-naphthyridine, and how are reaction conditions optimized?

this compound is typically synthesized via halogenation of 1,7-naphthyridine precursors. A key method involves treating 1,7-naphthyridin-4(1H)-one with phosphorus oxybromide (POBr₃) at 125°C to yield 3-bromo derivatives . Alternative routes include brominating 1,7-naphthyridine using Br₂ in CCl₄ under reflux, though regioselectivity depends on reaction time and catalyst choice . Optimization involves adjusting temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation side reactions) to maximize yield and purity .

Q. What are the key physicochemical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂ | |

| Molecular Weight | 213.04 g/mol | |

| Solubility | Moderate in polar solvents (DMF, DMSO) | |

| Stability | Sensitive to light; store under inert gas (N₂/Ar) at 2–8°C |

Q. What substitution reactions are feasible with this compound?

The bromine atom at position 3 is highly reactive in nucleophilic aromatic substitution (SNAr). Common reactions include:

- Aminolysis : Reacting with amines (e.g., NH₃, hydrazine) to form amino derivatives under mild conditions (EtOH, reflux) .

- Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl derivatives .

- Halogen Exchange : Replacement with iodine using KI/CuI in DMF at 100°C .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity in substitutions is influenced by electronic and steric factors. For example:

- Electronic Effects : The bromine atom activates the ring at position 3, directing electrophiles to adjacent positions. Computational studies (DFT) can predict reactive sites .

- Steric Guidance : Bulky substituents on the naphthyridine core can block undesired positions. For instance, methyl groups at position 2 hinder substitutions at position 4 .

- Catalytic Control : Use of ligands like Xantphos in palladium-catalyzed reactions improves selectivity for cross-coupling at position 3 .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Derivatives exhibit activity via:

- Enzyme Inhibition : Binding to kinase active sites through hydrogen bonding (e.g., with ATP-binding pockets) .

- DNA Interaction : Intercalation or groove binding, as seen in anticancer analogs like 8-bromo-2-chloro-1,5-naphthyridine .

- Antimicrobial Action : Disruption of bacterial gyrase, validated via MIC assays against E. coli and S. aureus .

Q. How should researchers resolve contradictions in reported reaction yields or biological data?

- Reproducibility Checks : Standardize solvents, catalysts (e.g., Pd/C vs. Pd(OAc)₂), and purification methods (HPLC vs. column chromatography) .

- Data Validation : Use orthogonal techniques (e.g., LC-MS for purity, X-ray crystallography for regiochemistry) .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers or condition-dependent trends .

Methodological Recommendations

- Synthesis : Prioritize POBr₃-mediated bromination for high regioselectivity .

- Characterization : Employ ¹H/¹³C NMR and HRMS to confirm substitution patterns .

- Biological Testing : Use enzyme inhibition assays (e.g., kinase Glo) with IC₅₀ determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。